

In-Depth Technical Guide to 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylpyridin-3-amine

Cat. No.: B086116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Dimethylpyridin-3-amine**, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, structural information, a potential synthetic route, and explores its relevance within the broader context of pyridine-based compounds in drug discovery. While specific biological activity and detailed mechanistic studies on this particular molecule are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers and professionals in the field.

Chemical Identity and Structure

2,4-Dimethylpyridin-3-amine is a heterocyclic aromatic amine. Its core structure consists of a pyridine ring substituted with two methyl groups at positions 2 and 4, and an amine group at position 3.

CAS Number: 1073-21-8

Molecular Formula: C₇H₁₀N₂

Molecular Weight: 122.17 g/mol

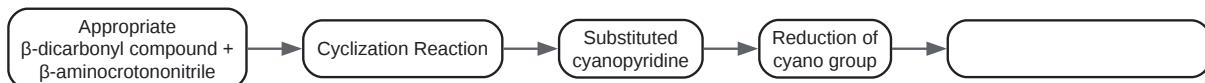
Structure:

Synonyms:

- 3-Amino-2,4-dimethylpyridine
- 2,4-Lutidin-3-amine

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.


Property	Value	Reference
Molecular Weight	122.17 g/mol	[1]
Molecular Formula	C ₇ H ₁₀ N ₂	[1]
CAS Number	1073-21-8	[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2,4-Dimethylpyridin-3-amine** is not readily available in the surveyed literature, a plausible synthetic route can be inferred from established methods for preparing structurally similar aminopyridines. A relevant example is the synthesis of the isomeric 2-amino-4,6-dimethylpyridine, which can be achieved through a two-step process.^[3] This methodology could potentially be adapted to yield the target compound.

Hypothetical Synthetic Pathway:

A potential synthetic approach could involve the construction of the substituted pyridine ring followed by the introduction of the amino group. One possible strategy is outlined below.

[Click to download full resolution via product page](#)

Figure 1: A generalized synthetic pathway for aminopyridines.

Detailed Experimental Protocol (Adapted from the synthesis of 2-amino-4,6-dimethylpyridine[3])

This is an adapted protocol and would require optimization for the synthesis of **2,4-Dimethylpyridin-3-amine**.

Step 1: Synthesis of an Intermediate (e.g., a substituted cyanopyridine)

A suitable β -dicarbonyl compound would be reacted with a β -aminocrotononitrile derivative in the presence of a base and a suitable solvent. The reaction mixture would be heated to promote cyclization and the formation of the pyridine ring.

Step 2: Reduction of the Cyano Group to an Amine

The resulting cyanopyridine intermediate would then be subjected to a reduction reaction to convert the cyano group into a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.

Purification:

The final product would be purified using standard laboratory techniques, such as column chromatography or recrystallization, to obtain high-purity **2,4-Dimethylpyridin-3-amine**.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] Substituted aminopyridines, in particular, serve as crucial intermediates in the synthesis of more complex molecules with diverse biological activities.

While specific biological data for **2,4-Dimethylpyridin-3-amine** is sparse in the public domain, its structural motifs suggest potential for interaction with various biological targets. The presence of the amino group provides a key site for further chemical modification, allowing for the generation of libraries of related compounds for screening in drug discovery programs.

Potential Areas of Investigation:

- Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors.
- GPCR Ligands: The aromatic nature and hydrogen bonding capabilities of the molecule could allow for interactions with G-protein coupled receptors.
- Scaffold for Combinatorial Chemistry: Its structure makes it an attractive building block for the synthesis of compound libraries for high-throughput screening.

Conclusion

2,4-Dimethylpyridin-3-amine represents a chemical entity with potential for further exploration in the fields of synthetic and medicinal chemistry. While detailed biological characterization is not yet available, its structural relationship to a vast number of biologically active pyridine derivatives suggests its utility as a versatile building block for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, adapted from related compounds, provide a starting point for its preparation and subsequent investigation. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this and related aminopyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Amino-2,4-dimethylpyridine CAS#: 1073-21-8 [m.chemicalbook.com]
- 3. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 4. N,4-dimethylpyridin-3-amine | 77862-24-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2,4-Dimethylpyridin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b086116#2-4-dimethylpyridin-3-amine-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com